N-(4-((4-Methyl-benzylidene)-amino)-phenyl)-acetamide
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Overview
Description
N-(4-((4-Methyl-benzylidene)-amino)-phenyl)-acetamide is an organic compound that belongs to the class of benzylidene derivatives It is characterized by the presence of a benzylidene group attached to an aniline moiety, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-Methyl-benzylidene)-amino)-phenyl)-acetamide typically involves the condensation reaction between 4-methylbenzaldehyde and 4-aminoacetophenone. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then purified by recrystallization from an appropriate solvent, such as ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-Methyl-benzylidene)-amino)-phenyl)-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-(4-((4-Methyl-benzylidene)-amino)-phenyl)-acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-((4-Methyl-benzylidene)-amino)-phenyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzylidene camphor: A UV blocker with estrogenic effects.
N-(4-Methoxybenzylidene)-4-butylaniline: A nematic liquid crystal molecule.
Uniqueness
N-(4-((4-Methyl-benzylidene)-amino)-phenyl)-acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike 4-Methylbenzylidene camphor, which is primarily used as a UV filter, this compound has broader applications in chemistry, biology, and medicine. Its ability to undergo various chemical reactions and its potential biological activities make it a versatile compound for research and industrial purposes .
Properties
Molecular Formula |
C16H16N2O |
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Molecular Weight |
252.31 g/mol |
IUPAC Name |
N-[4-[(4-methylphenyl)methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C16H16N2O/c1-12-3-5-14(6-4-12)11-17-15-7-9-16(10-8-15)18-13(2)19/h3-11H,1-2H3,(H,18,19) |
InChI Key |
REUODRDBLQASAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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